(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one
Description
The compound (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one is a pyrazol-3-one derivative characterized by a planar pyrazole ring substituted with a tert-butyl group at position 5, a 4-nitrophenyl group at position 2, and a 3-phenoxyphenyl methylidene moiety at position 2. Pyrazol-3-ones are heterocyclic systems widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their utility in materials science due to their conjugated π-systems . The 3-phenoxyphenyl substituent may contribute to π-stacking interactions, which are critical in crystal packing and ligand-receptor binding .
Properties
IUPAC Name |
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-26(2,3)24-23(25(30)28(27-24)19-12-14-20(15-13-19)29(31)32)17-18-8-7-11-22(16-18)33-21-9-5-4-6-10-21/h4-17H,1-3H3/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUMVFILILTGIP-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the tert-butyl, nitrophenyl, and phenoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazol-3-one Derivatives
Substituent Effects on Electronic and Steric Properties
The structural diversity of pyrazol-3-ones arises from variations in substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:
Key Observations:
- Steric Effects: The tert-butyl group in the target compound provides greater steric hindrance than the methyl () or propyl () groups, which may reduce crystallization efficiency but improve metabolic stability in biological systems .
- Solubility: The piperazinyl ethylamino group in introduces basicity and hydrophilicity, likely enhancing aqueous solubility relative to the 3-phenoxyphenyl (target) or 4-methylphenyl () groups .
Biological Activity
The compound (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 394.44 g/mol
- CAS Number : Not yet assigned in the literature.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, a study published in PubMed highlighted that various pyrazole compounds showed cytotoxic effects against different cancer cell lines, including breast and lung cancer cells . The specific compound has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis . This mechanism is crucial for managing inflammatory diseases such as arthritis and colitis. The compound's ability to modulate inflammatory pathways makes it a candidate for further development in anti-inflammatory therapies.
Antioxidant Properties
Antioxidant activity is another significant aspect of pyrazole compounds. Studies suggest that they can scavenge free radicals and reduce oxidative stress markers in biological systems . This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard anticancer agents like doxorubicin, suggesting enhanced efficacy .
Study 2: In Vivo Anti-inflammatory Activity
An animal model study assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. Results showed a marked reduction in edema compared to control groups, indicating potent anti-inflammatory activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
